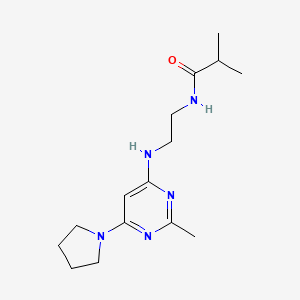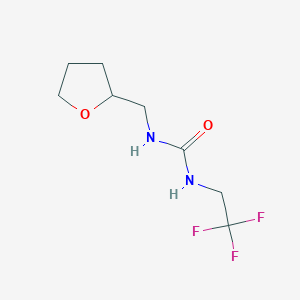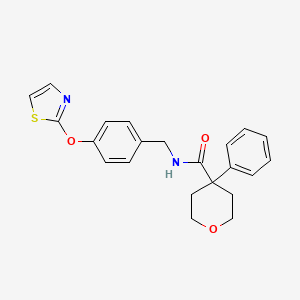
2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is an organic compound with a molecular weight of 231.21 . It is a powder form substance .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” often involves reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis
The molecular formula of “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-6-3-1-2-4-7 (6)11 (15)13 (10)9-5-8 (9)12 (16)17/h1-4,8-9H,5H2, (H,16,17) .Physical And Chemical Properties Analysis
“2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is a powder form substance . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Crystallography
The molecule of this compound is almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and makes a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular C—H O, C—H π and C=O π [2.883 (1) Å] interactions . This makes it an interesting subject for crystallographic studies.
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid”, have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives can unlock their potential as therapeutic agents .
Herbicides
These compounds have also been explored for their potential use in the development of herbicides . The specific mechanisms and effectiveness would depend on the exact derivative and its interaction with the target organisms.
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the development of colorants and dyes .
Polymer Additives
N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability, durability, and possibly even its color.
Organic Synthesis
These compounds are also used in organic synthesis . Their unique structure and reactivity make them useful in a variety of synthetic strategies.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have potential applications in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of potential applications, from eyewear to data storage.
Generation of Potential Hybrids
They have been exploited as scaffolds for generation of potential hybrids of thiadiazoline derivatives containing isoindolyl rings . This opens up a new avenue for the development of novel compounds with potentially useful properties.
Safety and Hazards
The safety information available indicates that “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is a substance that requires careful handling. It has a GHS07 pictogram, and the signal word is "Warning" . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-6-3-1-2-4-7(6)11(15)13(10)9-5-8(9)12(16)17/h1-4,8-9H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYOKZSNSKCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)


acetyl]amino}benzoate](/img/structure/B2637667.png)


![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)